molecular formula C8H2Cl2I3NO2 B134352 5-Amino-2,4,6-triiodoisophthaloyl dichloride CAS No. 37441-29-5

5-Amino-2,4,6-triiodoisophthaloyl dichloride

Cat. No.: B134352
CAS No.: 37441-29-5
M. Wt: 595.72 g/mol
InChI Key: FBJVWRITWDYUAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride typically starts with m-phthalic acid. The process involves several steps:

Industrial Production Methods: In an industrial setting, the synthesis involves the use of large-scale reaction vessels and controlled conditions. For example, methylene dichloride, 4-N-lutidine, and solid phosgene are used in a glassed steel reaction vessel. The reaction mixture is cooled, filtered, and vacuum-dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4,6-triiodoisophthaloyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 5-Amino-2,4,6-triiodoisophthalic acid
  • 5-Amino-2,4,6-triiodoisophthaloyl acid

Comparison: 5-Amino-2,4,6-triiodoisophthaloyl dichloride is unique due to its dichloride functional groups, which make it more reactive in substitution reactions compared to its acid counterparts. This reactivity is advantageous in the synthesis of various derivatives and intermediates .

Properties

IUPAC Name

5-amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2I3NO2/c9-7(15)1-3(11)2(8(10)16)5(13)6(14)4(1)12/h14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJVWRITWDYUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)C(=O)Cl)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190891
Record name 5-Amino-2,4,6-triiodoisophthaloyl dichloride
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Molecular Weight

595.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37441-29-5
Record name 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
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Record name 5-Amino-2,4,6-triiodoisophthaloyl dichloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2,4,6-triiodoisophthaloyl dichloride
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Record name 5-amino-2,4,6-triiodo-1,3-benzenedicarbonyldichloride
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Record name 1,3-Benzenedicarbonyl dichloride, 5-amino-2,4,6-triiodo
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Record name 5-AMINO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE
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Synthesis routes and methods I

Procedure details

To a reaction flask, 4.23 g (0.025 mole) of 2-chloro-1,3-dimethylimidazolinium chloride, 5.58 g (0.01 mole) of 5-amino-2,4,6-triiodoisophthalic acid and 80 g of toluene were charged and reacted at 105°-110° C. for 4 hours. Thereafter, the reaction mass was cooled and toluene was removed under reduced pressure. To the concentrate thus obtained, 100 ml of hexane was added to crystallize 5-amino-2,4,6-triiodoisophthaloyl dichloride. The precipitate was filtered and dried under reduced pressure to obtain 5.65 g (95% yield) of 5-amino-2,4,6-triiodoisophthaloyl dichloride as white crystals.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same procedures as described in Example 7 were carried out except that the reaction of 5-amino-2,4,6-triiodoisophthalic acid and 2-chloro-1,3-dimethylimidazolinium chloride was carried out at 90°-95° C. for 6 hours. 5-Amino-2,4,6-triiodoisophthaloyl dichloride thus obtained was 5.53 g (93% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 5-Amino-2,4,6-triiodoisophthaloyl dichloride?

A1: this compound serves as a crucial building block in the synthesis of intermediate compounds used in the production of ionic contrast agents. [] You can find more details in the research article: .

Q2: Can you describe the synthesis process of this compound as outlined in the research?

A2: The synthesis begins with m-phthalic acid as the starting material. It undergoes nitration and reduction to yield 5-aminoisophthalic acid. This compound then undergoes an iodobenzene reaction to produce 5-amino-2,4,6-triiodoisophthalic acid. Finally, 5-amino-2,4,6-triiodoisophthalic acid is reacted with solid carbonyl chloride, utilizing an initiating agent, to obtain the desired this compound. []

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